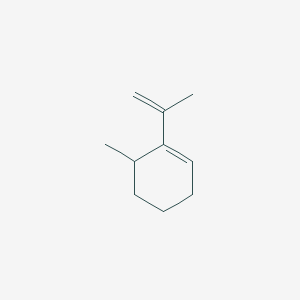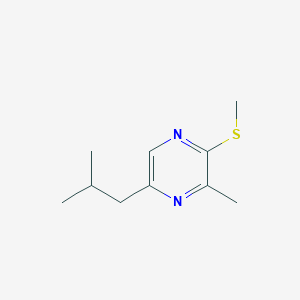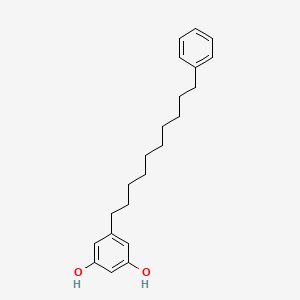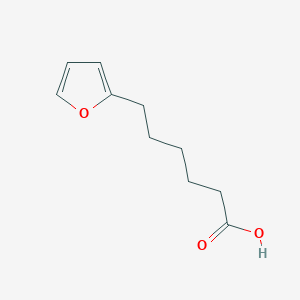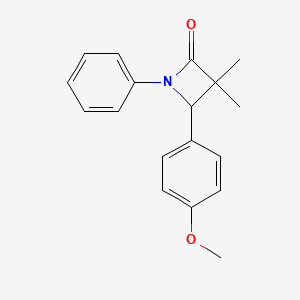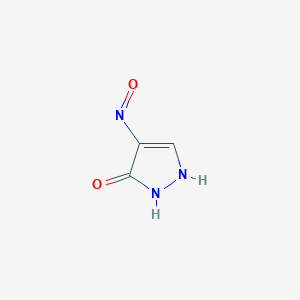
(1S,2R,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol is a chiral organic compound with four hydroxyl groups attached to a tetrahydrochrysene backbone. This compound is notable for its stereochemistry, which is defined by the specific spatial arrangement of its atoms, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol typically involves multiple steps, including the formation of the tetrahydrochrysene core and subsequent hydroxylation. One common method involves the use of cyclopentadiene and sodium periodate in a methanol-water mixture, followed by oxidation with osmium tetroxide and reduction with palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This can include the use of specific catalysts and solvents to enhance the efficiency of each step in the synthetic route .
Chemical Reactions Analysis
Types of Reactions
(1S,2R,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include osmium tetroxide and sodium periodate.
Reduction: Palladium on carbon is often used as a catalyst for hydrogenation reactions.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohol derivatives .
Scientific Research Applications
(1S,2R,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol has several applications in scientific research:
Chemistry: Used as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its effects on various biological pathways.
Industry: Utilized in the synthesis of other complex organic molecules and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of (1S,2R,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, influencing their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(1S,2R,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol: shares similarities with other tetrahydrochrysene derivatives and polyhydroxylated compounds.
Cyclohexane-1,2,3,4,5,6-hexayl hexakis(dihydrogen phosphate): Another polyhydroxylated compound with different stereochemistry and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of four hydroxyl groups, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
77255-42-6 |
|---|---|
Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
(1S,2R,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol |
InChI |
InChI=1S/C18H16O4/c19-15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16(20)18(22)17(15)21/h1-8,15-22H/t15-,16+,17+,18-/m0/s1 |
InChI Key |
ZCFVVVKVNJPHDJ-MLHJIOFPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3[C@H]([C@@H]([C@@H]([C@H]4O)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(C(C(C4O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methylbenzo[H]cinnoline](/img/structure/B14447770.png)

![1-[Tris(methylsulfanyl)methyl]cyclobutan-1-ol](/img/structure/B14447786.png)
![3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid](/img/structure/B14447792.png)

